

# Physical and chemical properties of 3-(4-Bromobenzoyl)propionic acid

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## Compound of Interest

Compound Name: 3-(4-Bromobenzoyl)propionic acid

Cat. No.: B1266032

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An In-depth Technical Guide to **3-(4-Bromobenzoyl)propionic Acid**

## Introduction

**3-(4-Bromobenzoyl)propionic acid**, also known by its IUPAC name 4-(4-bromophenyl)-4-oxobutanoic acid, is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceuticals and materials.<sup>[1]</sup> Its structure, featuring a carboxylic acid and a brominated aromatic ketone, provides multiple reactive sites for constructing more complex molecules.<sup>[1]</sup> This compound serves as a crucial building block for creating biologically active molecules, including potential drug candidates for inflammatory diseases, as well as for developing advanced polymers and agrochemicals.<sup>[1][2]</sup> The presence of the bromine atom can enhance lipophilicity, a key factor in improving the bioavailability of pharmaceutical agents.<sup>[1]</sup>

## Physical and Chemical Properties

**3-(4-Bromobenzoyl)propionic acid** is a white crystalline solid at room temperature.<sup>[1]</sup> It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.<sup>[3]</sup> Proper personal protective equipment, including gloves, eye shields, and a dust mask, is recommended when handling this compound.<sup>[4]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **3-(4-Bromobenzoyl)propionic acid** are summarized in the table below for easy reference and comparison.

| Property            | Value   | Source    |
|---------------------|---|-----------|
| IUPAC Name          | 4-(4-bromophenyl)-4-oxobutanoic acid            | [3]       |
| CAS Number          | 6340-79-0                                       | [1][4]    |
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> BrO <sub>3</sub> | [1][4][5] |
| Molecular Weight    | 257.08 g/mol                                    | [1][3][4] |
| Appearance          | White crystalline solid                         | [1]       |
| Melting Point       | 148-152 °C (lit.)                               | [4][6]    |
| Boiling Point       | 147-150 °C (estimate)                           | [6]       |
| Density             | 1.5943 g/cm <sup>3</sup> (rough estimate)       | [6]       |
| Purity              | ≥96% - 99% (HPLC)                               | [1][4][7] |
| Storage Temperature | 0-8°C, Sealed in dry, Room Temperature          | [1][6]    |

## Spectral Data

Spectroscopic analysis is essential for the structural confirmation of **3-(4-Bromobenzoyl)propionic acid**. Key data from various analytical techniques are provided below.

| Spectroscopic Data         | Details  | Source    |
|----------------------------|--|-----------|
| $^1\text{H}$ NMR           | Data available on SpectraBase. Solvent: Polysold.  | [3][8]    |
| $^{13}\text{C}$ NMR        | Data available on SpectraBase.   | [3]       |
| Mass Spectrometry          | GC-MS: Major m/z peaks at 183 and 185, with a third at 155.  | [3]       |
| Infrared (IR) Spectroscopy | Data available from NIST WebBook (Gas Phase) and SpectraBase (KBr Wafer). A broad O-H stretch around $3000\text{ cm}^{-1}$ and a C=O stretch around $1700\text{ cm}^{-1}$ are characteristic of a carboxylic acid. | [3][5][9] |
| UV-VIS Spectroscopy        | Data available on SpectraBase.   | [3]       |
| Raman Spectroscopy         | FT-Raman data available on SpectraBase.  | [3]       |

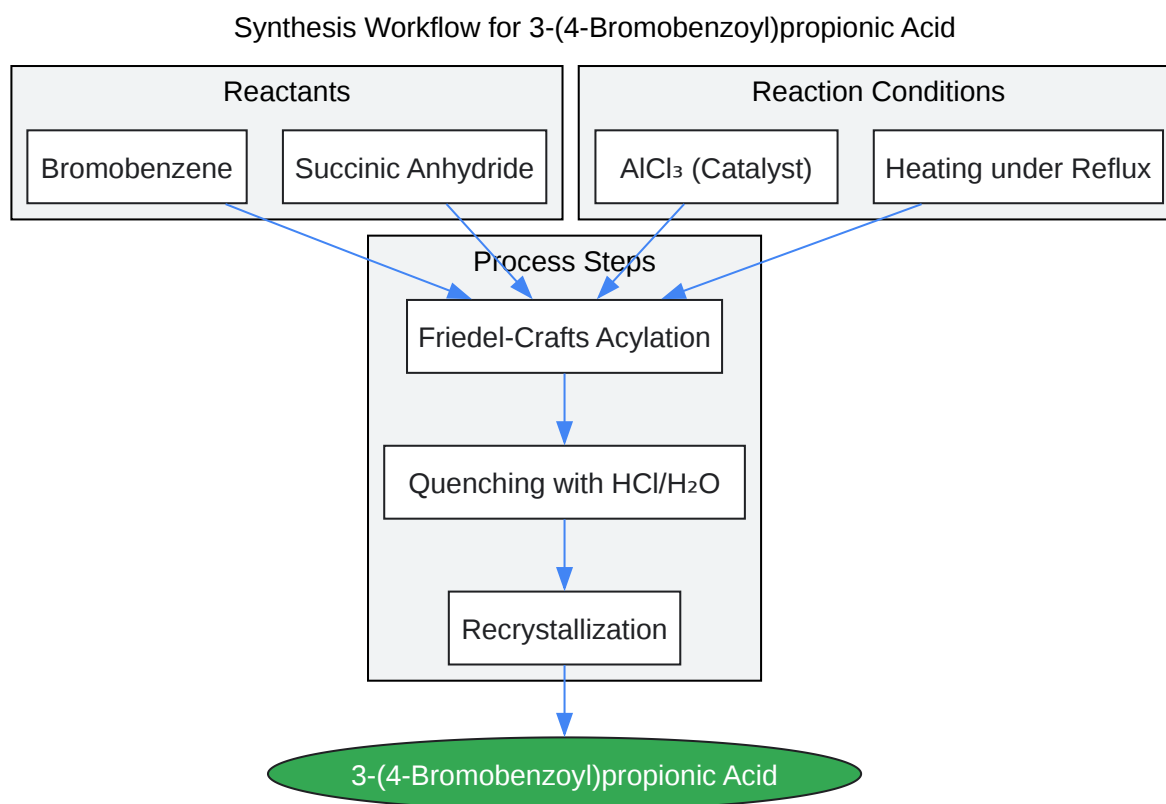
## Experimental Protocols

### Synthesis: Friedel-Crafts Acylation

A common and effective method for synthesizing **3-(4-Bromobenzoyl)propionic acid** is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ ). A general procedure is outlined below, adapted from similar syntheses.[10][11]

- **Reaction Setup:** In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and dry bromobenzene.

- **Catalyst Addition:** While stirring the mixture, slowly add powdered anhydrous aluminum chloride in portions. The reaction is exothermic, and hydrogen chloride gas will be evolved.
- **Heating:** Heat the reaction mixture under reflux for approximately 30 minutes to an hour to ensure the reaction goes to completion. The progress can be monitored using thin-layer chromatography (TLC).[\[10\]](#)
- **Quenching:** Cool the flask in an ice-water bath and slowly add water, followed by ice and concentrated hydrochloric acid, to decompose the aluminum chloride complex.[\[10\]](#)[\[11\]](#)
- **Isolation:** If a solid precipitates, it can be collected by filtration. Alternatively, the excess bromobenzene can be removed by steam distillation.[\[11\]](#)
- **Purification:** The crude product is typically purified by recrystallization. This can be achieved by dissolving the solid in a hot aqueous solution of sodium carbonate, treating with activated charcoal to remove colored impurities, filtering, and then re-precipitating the acid by acidifying the filtrate with hydrochloric acid.[\[11\]](#)
- **Drying:** The purified product is washed with cold water and dried to a constant weight.



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Caption: Friedel-Crafts acylation synthesis workflow.

## Characterization Methods

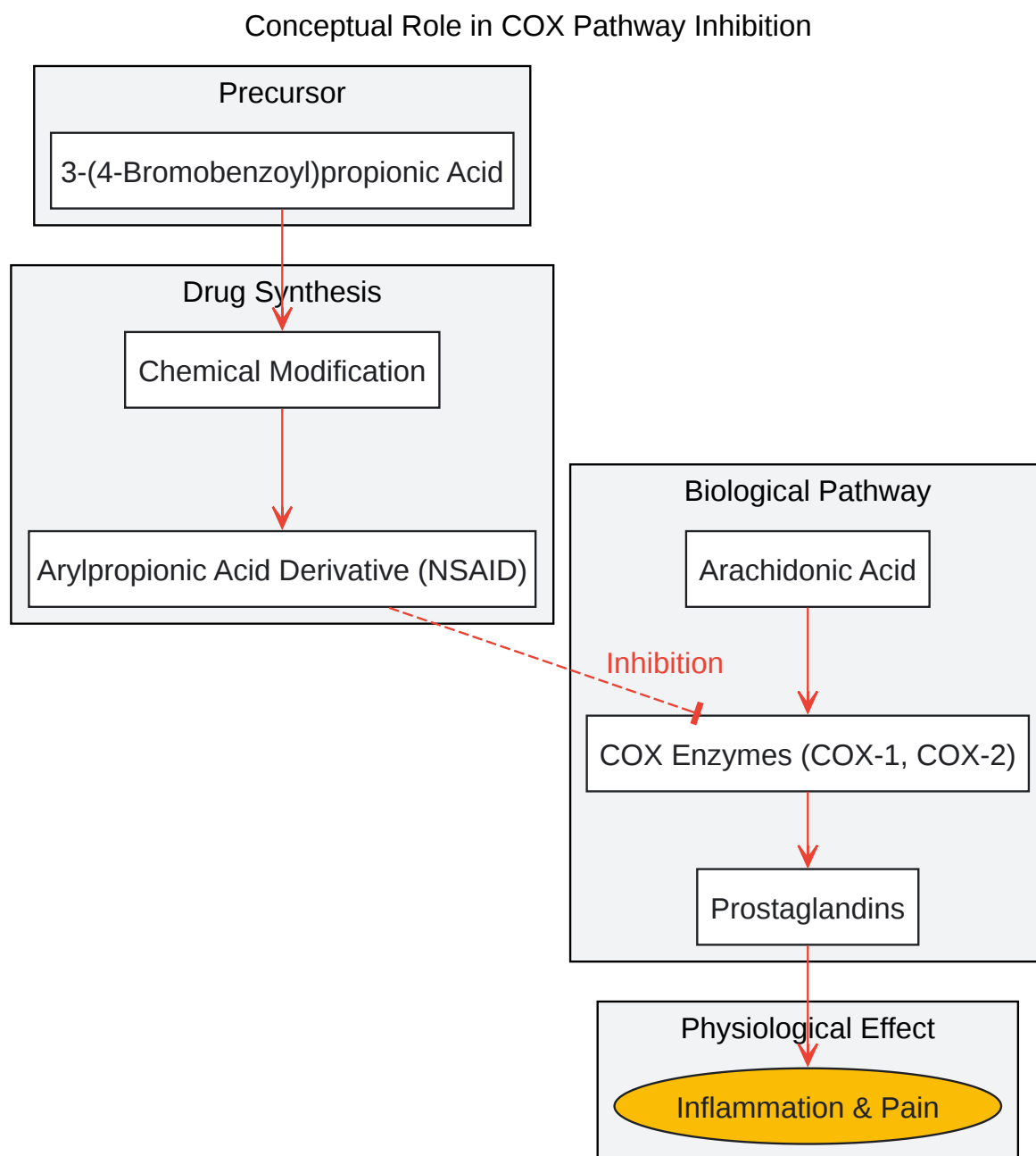
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are run to confirm the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ .
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. A KBr pellet of the solid sample is prepared, and the spectrum is recorded. Key peaks to identify are the broad O-H stretch of the carboxylic acid, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.

- **Mass Spectrometry (MS):** MS is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.

## Biological Activity and Applications

While **3-(4-Bromobenzoyl)propionic acid** is not typically used as an active pharmaceutical ingredient itself, it is a key precursor in the synthesis of various biologically active compounds.  
[1] Its derivatives are of significant interest in drug development.

The broader class of arylpropionic acid derivatives includes many well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[12] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain.[12] Although direct studies on the biological pathways of **3-(4-Bromobenzoyl)propionic acid** are limited, its structural similarity to other NSAID precursors suggests that its derivatives could be designed to target the COX pathway.[12] For instance, the related compound 3-benzoylpropionic acid has demonstrated anti-inflammatory and analgesic properties, shown to reduce cell migration and the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE<sub>2</sub>).[13]



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Caption: Potential role of derivatives in COX inhibition.

## Conclusion

**3-(4-Bromobenzoyl)propionic acid** is a compound of significant value to the chemical and pharmaceutical industries. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an essential building block for a wide range of applications, from the synthesis of anti-inflammatory drugs to the development of novel materials. The experimental protocols for its synthesis and characterization are well-established, allowing for its reliable production and use in research and development settings.

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